Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine
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Overview
Description
(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine is a chiral amine compound characterized by the presence of a cyclohexane ring substituted with a dibenzylamine group and a 2-methoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the cyclohexane ring, which is then functionalized with the 2-methoxyethoxy group.
Amine Introduction: The dibenzylamine group is introduced through a nucleophilic substitution reaction, where the amine attacks an electrophilic carbon on the cyclohexane ring.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the (1R,4R) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or secondary amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral amines with biological targets.
Industrial Applications: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine involves its interaction with specific molecular targets. The dibenzylamine group can interact with enzymes or receptors, modulating their activity. The 2-methoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-4-(2-methoxyethoxy)cyclohexan-1-amine: Lacks the dibenzylamine group, making it less versatile in medicinal chemistry applications.
N,N-Dibenzylcyclohexanamine: Lacks the 2-methoxyethoxy group, which may affect its solubility and bioavailability.
Uniqueness
(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine is unique due to the presence of both the dibenzylamine and 2-methoxyethoxy groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C23H31NO2 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
N,N-dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C23H31NO2/c1-25-16-17-26-23-14-12-22(13-15-23)24(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-11,22-23H,12-19H2,1H3 |
InChI Key |
XVMNBZCDEXAKER-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1CCC(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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